D-elg protein
Description
The D-elg protein is a member of the ets gene family in Drosophila melanogaster, first characterized in the early 1990s. It is encoded by the D-elg gene located at chromosomal position 97D on 3R . The protein consists of 464 amino acids with a molecular weight of approximately 56 kDa, as confirmed by in vitro translation studies . Structurally, D-elg contains two conserved domains: the amino-terminal A domain and the carboxy-terminal ETS domain, the latter being critical for DNA binding and transcriptional regulation .
It plays essential roles in Drosophila development, including anterior-posterior (AP) patterning, abdominal segmentation, and oogenesis. Mutations in D-elg result in pharate adult lethality, disrupted egg chamber polarity, and defective border cell migration . Genetic interactions with genes like tne (a female sterile allele) further highlight its role in embryonic segmentation .
Properties
CAS No. |
146312-44-9 |
|---|---|
Molecular Formula |
C23H28N8 |
Synonyms |
D-elg protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar ETS Family Proteins
Structural Homology and Domain Architecture
D-elg shares significant homology with other ETS family proteins, particularly within the conserved ETS DNA-binding domain. Key structural comparisons include:
- Mouse GABPα : D-elg exhibits the highest structural similarity to the α-subunit of the mouse GA-binding protein (GABPα), a transcriptional regulator involved in mitochondrial biogenesis and cell cycle control . Both proteins share 82% homology in the ETS domain, though GABPα lacks the A domain found in D-elg .
Functional Roles in Development
- D-elg : Essential for embryogenesis (AP patterning, segmentation) and oogenesis (egg chamber polarity, border cell migration) .
- Mouse GABPα: Regulates nuclear-encoded mitochondrial genes and ribosomal RNA transcription; knockout models show embryonic lethality due to placental defects .
- Human ETS1 : Involved in hematopoiesis and immune response; dysregulation linked to leukemia .
Expression Patterns and Regulatory Mechanisms
Research Findings and Contradictions
- Molecular Weight Discrepancy: Early cDNA studies predicted a 15.4 kDa protein for D-elg , but later in vitro translation and genomic sequencing confirmed 56 kDa . This highlights the importance of full-length gene characterization.
- Functional Divergence : Despite structural similarities, D-elg and GABPα have distinct developmental roles, suggesting evolutionary divergence in ETS protein functions .
Data Tables Summarizing Key Attributes
Table 1: Structural and Functional Comparison of D-elg and Homologs
Q & A
Basic Research Questions
Q. How should researchers design experiments to determine the structural and functional properties of D-elg protein?
- Methodological Answer :
Sequence Alignment and Homology Modeling : Use tools like BLAST or PSI-BLAST to compare this compound sequences with known homologs, identifying conserved domains critical for function .
Protein Extraction and Purification : Optimize lysis buffers (e.g., inclusion of reducing agents like DTT or GSH to maintain protein stability) and employ affinity chromatography for purification, referencing protocols from resources like Thermo Fisher Scientific’s Protein Preparation Handbook .
Functional Assays : Design activity-based assays (e.g., enzymatic activity, ligand binding) using negative controls and replicates to ensure reproducibility. Cross-reference findings with databases like UniProt for functional annotations .
Collaborative Validation : Use team-based troubleshooting (e.g., weekly group meetings to address unexpected results) and leverage platforms like EAGLi to validate hypotheses against existing literature .
Q. What are the best practices for ensuring reproducibility in this compound expression studies?
- Methodological Answer :
Standardized Protocols : Document buffer compositions, temperature, and expression vectors (e.g., E. coli vs. mammalian systems) to minimize variability .
Data Replication : Perform triplicate experiments and statistical analysis (e.g., ANOVA) to assess significance. Use tools like SeqAPASS to compare results with published datasets .
Ethical and Technical Rigor : Adhere to institutional guidelines for data integrity and report methodological flaws transparently, as emphasized in qualitative research frameworks .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when characterizing this compound interactions?
- Methodological Answer :
Data Triangulation : Combine biophysical techniques (e.g., SPR for binding kinetics, cryo-EM for structural insights) to cross-validate findings .
Literature Meta-Analysis : Use biomedical search engines like Dug to identify context-aware connections between conflicting studies, prioritizing peer-reviewed datasets .
Iterative Hypothesis Testing : Apply iterative qualitative analysis (e.g., revisiting experimental conditions or sample purity) and consult multidisciplinary experts to interpret discrepancies .
Q. What computational strategies are effective for predicting this compound’s role in cross-species susceptibility?
- Methodological Answer :
Evolutionary Conservation Analysis : Use SeqAPASS to align this compound sequences across species and predict conserved functional regions .
Network Modeling : Integrate protein-protein interaction (PPI) data from STRING or BioGRID to map D-elg’s potential pathways, leveraging knowledge graphs for hypothesis generation .
Machine Learning : Train models on existing omics data (e.g., RNA-seq, proteomics) to predict D-elg’s role in disease susceptibility, ensuring transparency in feature selection .
Q. How should researchers approach integrating variable-level metadata from disparate studies on this compound?
- Methodological Answer :
Semantic Data Integration : Use platforms like Dug to harmonize study-level metadata, focusing on overlapping variables (e.g., post-translational modifications, expression levels) .
Controlled Vocabularies : Adopt ontologies (e.g., GO terms for molecular functions) to standardize annotations, enabling cross-dataset comparisons .
Collaborative Curation : Establish consortia to validate integrated datasets, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
